

# Application Note: Orthogonal Functionalization of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

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## Compound of Interest

Compound Name:	Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate
CAS No.:	377053-86-6
Cat. No.:	B2709392

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## Executive Summary & Strategic Value

**Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate** represents a "privileged scaffold" in drug discovery, offering a robust isoxazole core flanked by two orthogonal reactive handles: an aryl bromide and a methyl ester.

- The Aryl Bromide (Site A): Positioned on the 3-phenyl ring, this handle is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the extension of the lipophilic domain or the introduction of heteroaryl systems.
- The Methyl Ester (Site B): Located at the isoxazole 5-position, this carbonyl center serves as a gateway to polar effector domains. It readily undergoes hydrolysis, amidation, or reduction, facilitating the construction of hydrogen-bond donor/acceptor motifs critical for receptor binding (e.g., kinase hinge regions).

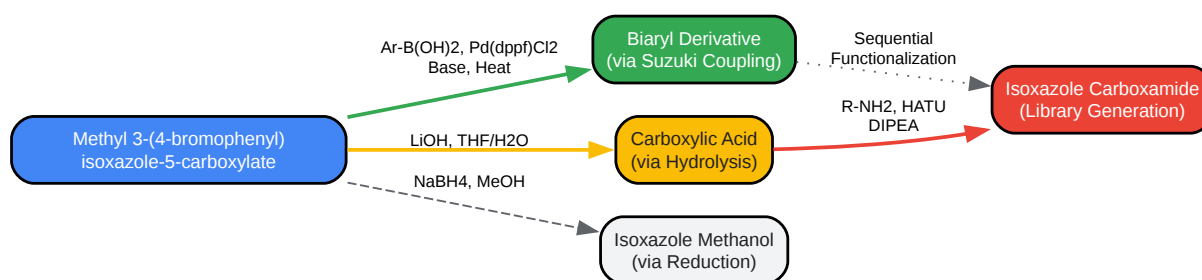
This guide details the sequential and selective functionalization of these sites to generate high-diversity chemical libraries.

## Chemical Properties & Handling

Property	Data
IUPAC Name	Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrNO <sub>3</sub>
Molecular Weight	282.09 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in MeOH; Insoluble in Water
Stability	Stable under standard ambient conditions.[1][2] [3][4] Ester susceptible to hydrolysis in basic aqueous media.

## Strategic Workflow: Divergent Synthesis

The following flowchart illustrates the divergent synthetic pathways accessible from the parent scaffold.



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Figure 1: Divergent synthetic pathways. The scaffold allows for independent modification of the aryl and carbonyl domains.

## Module A: Functionalization of the Aryl Bromide

The 4-bromophenyl moiety is electronically deactivated but sterically accessible, making it an excellent substrate for Suzuki-Miyaura coupling.

### Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To attach a heteroaryl or aryl group to the 3-position.

Reagents:

- Substrate: **Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate** (1.0 equiv)
- Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (3–5 mol%)
- Base: K<sub>2</sub>CO<sub>3</sub> (2.0 M aq. solution, 3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

- Setup: In a microwave vial or round-bottom flask, combine the isoxazole substrate, boronic acid, and Pd(dppf)Cl<sub>2</sub>.
- Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.
- Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K<sub>2</sub>CO<sub>3</sub> solution.
- Reaction:
  - Thermal: Heat to 90°C for 4–12 hours.
  - Microwave: Irradiate at 110°C for 30–60 minutes.

- Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The bromide starting material (Rt ~ high) should disappear.
- Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

#### Expert Insight:

- Catalyst Choice: Pd(dppf)Cl<sub>2</sub> is preferred over Pd(PPh<sub>3</sub>)<sub>4</sub> for this substrate because the bidentate ligand prevents rapid catalyst deactivation, especially if the coupling partner is a heteroaryl boronic acid (e.g., pyridine-3-boronic acid).
- Selectivity: The ester group at the 5-position is generally stable under these basic conditions if the reaction time is kept short. However, prolonged heating with aqueous base can lead to partial hydrolysis (saponification). If this occurs, simply acidify the workup to isolate the coupled acid product, or perform the hydrolysis intentionally in the next step.

## Module B: Manipulation of the Ester

The C5-ester is conjugated to the isoxazole nitrogen, rendering it electrophilic. It serves as the primary handle for introducing solubility-enhancing groups or pharmacophores.

### Protocol 2: Saponification to Carboxylic Acid

Objective: To generate the free acid for amide coupling.

#### Reagents:

- Substrate: **Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate** (1.0 equiv)
- Base: LiOH·H<sub>2</sub>O (2.0 equiv)
- Solvent: THF:Water (3:1 ratio)

#### Step-by-Step Procedure:

- Dissolve the substrate in THF.
- Add a solution of LiOH in water dropwise.
- Stir at room temperature for 2–4 hours. (Heating to 50°C accelerates the reaction but is rarely necessary).
- Workup (Critical): Concentrate THF under reduced pressure. The remaining aqueous solution will contain the lithium carboxylate. Acidify carefully with 1N HCl to pH ~3.
- Isolation: The carboxylic acid typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

## Protocol 3: Amide Coupling (Library Synthesis)

Objective: To synthesize a library of amides (e.g., for kinase inhibition screening).

Reagents:

- Acid: 3-(4-bromophenyl)isoxazole-5-carboxylic acid (1.0 equiv)
- Amine: Primary or secondary amine (1.1 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (Hunig's Base) (3.0 equiv)
- Solvent: DMF (anhydrous)

Step-by-Step Procedure:

- Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 minutes to deprotonate.
- Add HATU. The solution may turn slightly yellow (formation of the active ester). Stir for 10 minutes.
- Add the amine.[3]
- Stir at RT for 2–16 hours.

- Workup: Dilute with EtOAc, wash with saturated NaHCO<sub>3</sub> (to remove acid/HATU byproducts), 1N HCl (to remove unreacted amine), and brine.
- Purification: Recrystallization (often from EtOH) or silica chromatography.

#### Expert Insight:

- Why HATU? The isoxazole-5-carboxylic acid is electron-deficient, making the intermediate active ester highly reactive. HATU provides rapid conversion with minimal racemization (though not an issue here as the scaffold is achiral).
- Alternative: For bulk scale-up (>10g), converting the acid to the acid chloride using oxalyl chloride/DMF (cat.) in DCM is more cost-effective than using HATU.

## Advanced Application: Isoxazole Ring Opening

Note: This is a destructive transformation used to access enamino ketones.

While the isoxazole ring is usually the desired pharmacophore, it can serve as a "masked" 1,3-dicarbonyl equivalent.

- Reaction: Hydrogenation (H<sub>2</sub>, Pd/C) or treatment with Mo(CO)<sub>6</sub>.
- Product: β-amino enone.
- Utility: These intermediates can be recycled into pyrimidines or pyridines, essentially converting the isoxazole scaffold into a different heterocyclic core.

## References

- Synthesis and Reactivity of Isoxazole Derivatives: Fatollahzadeh Dizaji, M., et al. (2025).<sup>[5]</sup>  
<sup>[6]</sup> Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
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- Suzuki Coupling Methodology for Isoxazoles: Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Mechanism and Protocols.
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